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In the landscape of targeted therapies for cholangiocarcinoma (CCA), particularly for patients
harboring fibroblast growth factor receptor (FGFR) alterations, fexagratinib (AZD4547) and
infigratinib (BGJ398) have emerged as potent inhibitors. This guide provides a comparative
analysis of their performance in preclinical models, offering researchers, scientists, and drug
development professionals a detailed overview of their biochemical potency and cellular activity
based on available experimental data.

Mechanism of Action: Targeting the FGFR Signaling
Pathway

Both fexagratinib and infigratinib are orally bioavailable, ATP-competitive tyrosine kinase
inhibitors that selectively target FGFRs.[1] Alterations in the FGFR signaling pathway, such as
gene fusions, amplifications, or mutations, can lead to uncontrolled cell proliferation and
survival, driving the growth of cholangiocarcinoma.[1] By binding to the ATP-binding pocket of
FGFRs, both drugs effectively block downstream signaling cascades, including the RAS-MAPK
and PI3K-AKT pathways, thereby inhibiting tumor growth.
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Caption: FGFR signaling pathway and inhibitor action.
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Biochemical Potency: A Comparison of IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. Cell-
free biochemical assays demonstrate that both fexagratinib and infigratinib are highly potent
inhibitors of the primary FGFR isoforms implicated in cholangiocarcinoma (FGFR1, 2, and 3).

Target Fexagratinib (AZD4547) Infigratinib (BGJ398) IC50
IC50 (nM) (nM)

FGFR1 0.2[2] 1.1[1]

FGFR2 2 5[2] 1.0[1]

FGFR3 1.8[2] 2.0[1]

FGFR4 165[2] 61[1]

Data from cell-free kinase

assays.

These data indicate that both compounds exhibit strong and relatively comparable inhibitory
activity against FGFR1, 2, and 3, with fexagratinib showing slightly higher potency for FGFR1
and infigratinib for FGFR2. Both inhibitors are significantly less potent against FGFR4.

Preclinical Efficacy in Cancer Models

While direct head-to-head studies in cholangiocarcinoma models are limited, available data
from various cancer models provide insights into their potential therapeutic efficacy.

Fexagratinib (AZD4547)

Fexagratinib has demonstrated potent anti-proliferative activity in various cancer cell lines with
deregulated FGFR signaling.[3] In vivo studies have shown its efficacy in xenograft models of
other cancers, such as a 65% tumor growth inhibition in an FGFR1-fusion KG1la xenograft
model with oral administration of 12.5 mg/kg once daily.[3]
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Cell Line Cancer Type IC50 (nM)
KGla Leukemia 18-281][3]
Sum52-PE Breast Cancer 18-281]3]
KMS11 Myeloma 18-281][3]

Data from in vitro cell

proliferation assays.

Infigratinib (BGJ398)

Infigratinib has shown significant anti-tumor activity in preclinical models of
cholangiocarcinoma. In a patient-derived xenograft (PDX) model of intrahepatic
cholangiocarcinoma (iCCA) harboring an FGFR2-CCDCG6 fusion, infigratinib demonstrated
superior potency in inhibiting tumor growth compared to other FGFR inhibitors like ponatinib

and dovitinib.[4][5] Furthermore, infigratinib has undergone extensive clinical evaluation in
cholangiocarcinoma patients with FGFR2 fusions, showing meaningful clinical activity.[6][7]

Experimental Protocols

In Vitro Cell Viability Assay

A common method to determine the IC50 values in cancer cell lines is the MTS or MTT assay.
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Caption: Workflow for in vitro cell viability assay.

Protocol:

o Cell Seeding: Cholangiocarcinoma cells are seeded in 96-well plates at a predetermined
density and allowed to adhere overnight.[8]

o Compound Treatment: Cells are treated with a range of concentrations of fexagratinib or
infigratinib for 72 hours.[3]

 Viability Assessment: After the incubation period, a reagent such as MTS or MTT is added to
each well.[8][9]
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o Data Analysis: The absorbance is measured using a plate reader, and the results are used to
calculate the IC50 value, which represents the concentration of the drug that inhibits cell
growth by 50%.[8]

In Vivo Xenograft Model

Patient-derived xenograft (PDX) models are a valuable tool for evaluating the in vivo efficacy of
anti-cancer agents.

Protocol:

o Model Establishment: Freshly resected human cholangiocarcinoma tissue is implanted
subcutaneously into immunocompromised mice.[4]

o Tumor Growth: Once tumors reach a specified volume, the mice are randomized into
treatment and control groups.[4]

o Drug Administration: Fexagratinib or infigratinib is administered orally at specified doses
and schedules.[3][10]

» Efficacy Evaluation: Tumor volume and body weight are measured regularly to assess the
anti-tumor efficacy and toxicity of the treatment.[10]

Conclusion

Both fexagratinib and infigratinib are potent FGFR inhibitors with demonstrated preclinical
activity. While infigratinib has a more established profile in cholangiocarcinoma-specific models
and has progressed further in clinical development for this indication, the high biochemical
potency of fexagratinib suggests its potential as a therapeutic agent for FGFR-driven
cholangiocarcinoma. The lack of direct comparative studies underscores the need for future
research to delineate the relative efficacy and potential differential applications of these two
inhibitors in the treatment of cholangiocarcinoma. It is also noteworthy that the FDA approval
for infigratinib for metastatic cholangiocarcinoma was withdrawn in May 2024 due to difficulties
in recruiting for confirmatory trials.[11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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